molecular formula C16H19N7O B12246479 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine

Cat. No.: B12246479
M. Wt: 325.37 g/mol
InChI Key: FRBKSOGVRATVOS-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique combination of oxadiazole, triazolo, and piperidine moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the triazolo ring, and the final coupling with the piperidine moiety. Common synthetic routes involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interactions. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine stands out due to its unique combination of three distinct heterocyclic moieties, which contribute to its diverse biological activities and potential therapeutic applications. This combination is not commonly found in other compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H19N7O/c1-10-17-18-13-4-5-14(21-23(10)13)22-8-6-12(7-9-22)16-20-19-15(24-16)11-2-3-11/h4-5,11-12H,2-3,6-9H2,1H3

InChI Key

FRBKSOGVRATVOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C4=NN=C(O4)C5CC5

Origin of Product

United States

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